4-(2-Bromoethyl)-2-fluoro-1-methylbenzene
Description
4-(2-Bromoethyl)-2-fluoro-1-methylbenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a bromoethyl group, a fluoro group, and a methyl group
Properties
IUPAC Name |
4-(2-bromoethyl)-2-fluoro-1-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF/c1-7-2-3-8(4-5-10)6-9(7)11/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNORIPGJNVXTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCBr)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)-2-fluoro-1-methylbenzene can be achieved through several synthetic routesThe reaction typically involves the use of bromine (Br₂) and a suitable catalyst such as iron(III) bromide (FeBr₃) to facilitate the bromination process . The reaction conditions often include maintaining a controlled temperature and using an inert solvent like carbon tetrachloride (CCl₄).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors where the reaction parameters are carefully monitored to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethyl)-2-fluoro-1-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like water or dimethyl sulfoxide (DMSO).
Oxidation: Common oxidizing agents are potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) in anhydrous ether or sodium borohydride (NaBH₄) in methanol.
Major Products Formed
Substitution: Formation of 4-(2-Hydroxyethyl)-2-fluoro-1-methylbenzene or 4-(2-Cyanoethyl)-2-fluoro-1-methylbenzene.
Oxidation: Formation of 4-(2-Oxoethyl)-2-fluoro-1-methylbenzene.
Reduction: Formation of 4-(2-Ethyl)-2-fluoro-1-methylbenzene.
Scientific Research Applications
4-(2-Bromoethyl)-2-fluoro-1-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific biological pathways.
Materials Science: It is utilized in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, which can provide insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-(2-Bromoethyl)-2-fluoro-1-methylbenzene involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. The fluoro group can influence the compound’s electronic properties, enhancing its binding affinity to target molecules. These interactions can disrupt normal cellular processes, making the compound a potential candidate for anticancer or antimicrobial therapies .
Comparison with Similar Compounds
Similar Compounds
4-(2-Bromoethyl)-1-methylbenzene: Lacks the fluoro group, which can significantly alter its reactivity and applications.
4-(2-Fluoroethyl)-2-bromo-1-methylbenzene: The positions of the bromo and fluoro groups are interchanged, leading to different chemical properties.
4-(2-Bromoethyl)-2-chloro-1-methylbenzene: The fluoro group is replaced by a chloro group, affecting its electronic and steric properties.
Uniqueness
4-(2-Bromoethyl)-2-fluoro-1-methylbenzene is unique due to the presence of both bromoethyl and fluoro groups on the benzene ring. This combination imparts distinct electronic and steric effects, making it a versatile compound for various chemical transformations and applications. The fluoro group enhances the compound’s stability and reactivity, while the bromoethyl group provides a site for further functionalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
